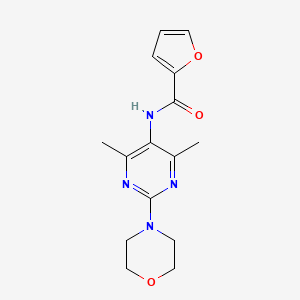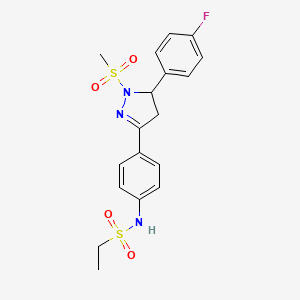
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their various biological activities and are widely used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a pyrazole ring, a common heterocyclic aromatic organic compound, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a fluorophenyl group, which is a phenyl group substituted with a fluorine atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides in general are known to undergo various chemical reactions, including hydrolysis, acylation, and displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .科学的研究の応用
Synthesis and Therapeutic Potential
Anti-Inflammatory and Analgesic Activities : A study on celecoxib derivatives, which share a structural resemblance with the compound , demonstrated anti-inflammatory and analgesic properties without causing significant tissue damage in liver, kidney, colon, and brain tissues compared to untreated controls or celecoxib. This indicates a potential for developing therapeutic agents with minimized side effects (Ş. Küçükgüzel et al., 2013).
Antioxidant and Anticancer Activities : The same study also highlighted compounds with modest inhibition of HCV NS5B RdRp activity, suggesting a role in antiviral therapies. Moreover, the selected compounds showed promising anticancer activity against 60 human tumor cell lines, further supporting the potential of these derivatives in cancer treatment.
Carbonic Anhydrase Inhibitors : Other research focused on the synthesis of compounds with potential as carbonic anhydrase inhibitors, revealing some derivatives that exhibited interesting cytotoxic activities. These findings are crucial for anti-tumor activity studies, indicating the compound's utility in developing novel anticancer strategies (H. Gul et al., 2016).
Antimicrobial Applications : Derivatives incorporating phenylsulfonyl groups have shown to possess antimicrobial activities, with some exceeding the activity of reference drugs. This suggests their use in combating bacterial and fungal infections, emphasizing the compound's versatility in therapeutic applications (Amani M. R. Alsaedi et al., 2019).
作用機序
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to interact with various proteins and receptors in the body .
Mode of Action
It is likely that it interacts with its target proteins or receptors, leading to changes in cellular function .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds have been found to have good oral bioavailability and advantageous exposures and half-life both in animal models and in humans .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have various effects on cells, including changes in gene expression, protein function, and cellular signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and how it is metabolized by the body .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-16-10-6-13(7-11-16)17-12-18(22(20-17)27(2,23)24)14-4-8-15(19)9-5-14/h4-11,18,21H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTRDVLHTUSIMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(4-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester](/img/structure/B2392602.png)

![Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2392607.png)
![6-chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2392608.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2392610.png)
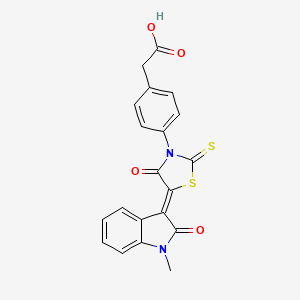
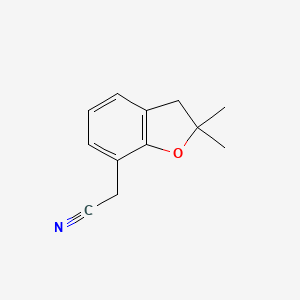
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)
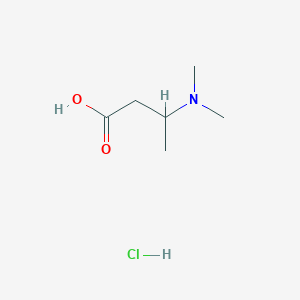
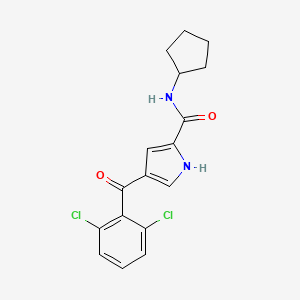
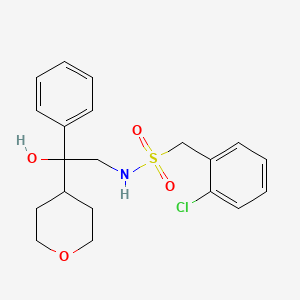
![5-{3-[(3,5-Dimethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2392621.png)
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2392622.png)
